4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine
CAS No.: 957479-10-6
Cat. No.: VC5436791
Molecular Formula: C9H14N4O3
Molecular Weight: 226.236
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 957479-10-6 |
---|---|
Molecular Formula | C9H14N4O3 |
Molecular Weight | 226.236 |
IUPAC Name | 4-[2-(4-nitropyrazol-1-yl)ethyl]morpholine |
Standard InChI | InChI=1S/C9H14N4O3/c14-13(15)9-7-10-12(8-9)2-1-11-3-5-16-6-4-11/h7-8H,1-6H2 |
Standard InChI Key | VYWULEPJDHQXQG-UHFFFAOYSA-N |
SMILES | C1COCCN1CCN2C=C(C=N2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name is 4-[2-(4-nitropyrazol-1-yl)ethyl]morpholine, with a SMILES representation of . Key identifiers include:
Property | Value |
---|---|
CAS Number | 957479-10-6 |
Molecular Formula | |
Molecular Weight | 226.236 g/mol |
XLogP3 | 0.4 (estimated) |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 6 |
The nitro group at the pyrazole’s 4-position enhances electrophilicity, potentially influencing reactivity in substitution reactions or binding interactions.
Spectroscopic and Computational Insights
Density Functional Theory (DFT) studies on analogous nitro-pyrazole derivatives reveal planar geometries with intramolecular charge transfer between the nitro group and aromatic ring. Infrared (IR) spectroscopy of related compounds shows characteristic asymmetric stretching at 1,520–1,540 cm and symmetric stretching at 1,340–1,360 cm, which could guide experimental characterization. Nuclear Magnetic Resonance (NMR) predictions suggest:
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NMR: Morpholine protons as a triplet (~3.7 ppm, J = 4.5 Hz) and pyrazole protons as singlets (~8.3–8.5 ppm).
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NMR: Nitro-bearing pyrazole carbon at ~140 ppm and morpholine carbons at 50–70 ppm.
Synthesis and Preparation
Synthetic Routes
The primary synthesis involves a two-step protocol:
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Alkylation of Morpholine:
Reaction of 4-(2-chloroethyl)morpholine with 4-nitropyrazole in acetonitrile under reflux, using cesium carbonate () as a base . Yield optimization requires stoichiometric control to avoid di-alkylation byproducts. -
Nitro Group Introduction (Alternative Method):
Nitration of 4-(2-(1H-pyrazol-1-yl)ethyl)morpholine using nitric acid () in sulfuric acid () at 0–5°C . Regioselectivity favors the 4-position due to the pyrazole’s electron-deficient nature.
Comparative Analysis with Analogues
Replacing the nitro group with other substituents alters reactivity and applications:
Material Science Applications
Nonlinear Optical (NLO) Properties
DFT calculations on 4-[(4-Nitro-1H-pyrazol-1-yl)acetyl]morpholine predict a first hyperpolarizability () of , suggesting utility in frequency doubling and optical switching. The nitro group’s electron-withdrawing nature enhances intramolecular charge transfer, a critical NLO driver.
Coordination Chemistry
Pyrazole’s nitrogen atoms can ligate metal ions, forming complexes with applications in catalysis. For example, Cu(II) complexes of similar compounds catalyze Suzuki-Miyaura coupling with yields >85%.
Supplier | Purity | Price (per 100 mg) |
---|---|---|
Hangzhou MolCore BioPharmatech Co., Ltd | >98% | $240 |
Shanghai WangFa Chemical Technology Co. | >95% | $210 |
Future Directions
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Pharmacological Profiling: In vitro assays against CDK2, COX-2, and microbial targets.
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NLO Material Development: Thin-film fabrication and second-harmonic generation testing.
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Synthetic Optimization: Flow chemistry approaches to improve nitro-regioselectivity.
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